Isovalerophenone
Overview
Description
Isovalerophenone is an hydroxylated aromatic compound . It is also known as 3-methyl-1-phenylbutan-1-one . It is used in the production of microcapsules and polyvinyl chloride .
Synthesis Analysis
The synthesis of Isovalerophenone involves the reaction between cyanuric acid and either an alkanoic acid or methyl ethyl ketone . It is used in the manufacturing of photoresist in the semiconductor industry .Molecular Structure Analysis
The molecular formula of Isovalerophenone is C11H14O . Its average mass is 162.228 Da and its monoisotopic mass is 162.104462 Da .Chemical Reactions Analysis
Isovalerophenone is used in the manufacturing of photoresist in the semiconductor industry . Additionally, it acts as a component in the production of plastics and resins .Physical And Chemical Properties Analysis
Isovalerophenone has a refractive index of 1.512 (lit.) and a density of 0.966 g/mL at 25 °C (lit.) . Its boiling point is 72-74 °C/3 mmHg (lit.) .Scientific Research Applications
Biosynthesis and Polyketide Synthesis
Isovalerophenone serves as a precursor in the biosynthesis of complex natural products. Research has unveiled its role in the synthesis of phlorisovalerophenone, a key intermediate in the production of hop bitter acids. Phlorisovalerophenone synthase, a novel polyketide synthase isolated from hop (Humulus lupulus L.), utilizes isovalerophenone for the synthesis of bitter acids, showcasing the compound's contribution to the flavor profile of beers and its potential in industrial applications for flavor enhancement (Paniego et al., 1999)[https://consensus.app/papers/phlorisovalerophenone-synthase-novel-polyketide-paniego/78d42ee8215a5a30b5c11d8238808cd7/?utm_source=chatgpt].
Chemical Analysis and Method Development
In pharmaceutical analysis, isovalerophenone's derivatives, such as 4-isobutylacetophenone, have been identified as degradation products. An isocratic LC method has been developed for the simultaneous determination of ibuprofen and its degradation product, highlighting the importance of isovalerophenone derivatives in ensuring the quality and safety of pharmaceutical products (Gasco-López et al., 1999)[https://consensus.app/papers/method-development-validation-pharmaceuticals-gascolópez/a53015da760d55ba9ff62f9c3e78edfb/?utm_source=chatgpt].
Microbial Production of Valuable Compounds
Innovative research has demonstrated the potential of microbial platforms for the production of valuable compounds derived from isovalerophenone. A study achieved the biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose, showcasing a sustainable approach to producing these compounds, which are valuable for various industrial applications (Zhou et al., 2016)[https://consensus.app/papers/biosynthesis-phlorisovalerophenone-zhou/b252da0c4ca55a3495f7e79b50de2610/?utm_source=chatgpt].
Metabolic Engineering for Compound Synthesis
Further research in metabolic engineering has led to the production of phenethyl-α-pyrone derivatives from marine algous endophytic fungi. This indicates the versatility of isovalerophenone-related compounds in generating bioactive molecules, highlighting the potential for discovering new drugs and natural products (Zhang et al., 2010)[https://consensus.app/papers/phenethylαpyrone-derivatives-cyclodipeptides-marine-zhang/fbf437d344ea5d289f496c75ca3e6683/?utm_source=chatgpt].
Nutritional Supplements and Animal Health
Isovalerophenone derivatives have also been explored for their effects on animal health and nutrition. For instance, isovalerate supplementation in steers has been shown to improve ruminal fermentation, feed digestibility, and overall health, suggesting potential applications in animal husbandry and feed formulation (Liu et al., 2009)[https://consensus.app/papers/effects-isovalerate-fermentation-excretion-purine-liu/4c5c8f577f5350c093c4e88a765e4d3a/?utm_source=chatgpt].
Mechanism of Action
Target of Action
Isovalerophenone is a biochemical agent
Mode of Action
It is known that the compound shows remarkable resistance to protease activity
Biochemical Pathways
Isovalerophenone is involved in the production of microcapsules and polyvinyl chloride . It is also used in the manufacturing of photoresist in the semiconductor industry . In nature, Isovalerophenone can be found as an intermediate metabolite synthesized by certain bacterial strains, such as Pseudomonas aeruginosa . .
Result of Action
The compound is known to show resistance to protease activity , suggesting it may have effects on protease-related cellular processes.
Action Environment
It is known that the compound has a high degree of stability in acidic environments and radiation . This suggests that environmental factors such as pH and radiation levels may influence the action of Isovalerophenone.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-1-phenylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOVGVNITGAUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060390 | |
Record name | 1-Butanone, 3-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isovalerophenone | |
CAS RN |
582-62-7 | |
Record name | Isobutyl phenyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isovalerophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isovalerophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Butanone, 3-methyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanone, 3-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isovalerophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOVALEROPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U263XQR51P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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